

# Structural Analysis of $\gamma$ -Bromopropyltrimethoxysilane: A Technical Guide

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## Compound of Interest

Compound Name: (3-Bromopropyl)trimethoxysilane

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## Introduction

$\gamma$ -Bromopropyltrimethoxysilane (GBTMS) is a bifunctional organosilane that plays a crucial role as a coupling agent and surface modifier in a wide array of applications, including materials science, drug delivery, and diagnostics.<sup>[1]</sup> Its unique structure, featuring a reactive bromopropyl group and hydrolyzable methoxysilane moieties, allows for the covalent linkage of organic polymers to inorganic substrates.<sup>[2]</sup> This technical guide provides an in-depth structural analysis of GBTMS, detailing its spectroscopic properties, a representative synthesis protocol, and its mechanism of action in surface functionalization.

## Molecular Structure and Properties

The fundamental characteristics of  $\gamma$ -bromopropyltrimethoxysilane are summarized in the table below.

Property	Value
Chemical Formula	C <sub>6</sub> H <sub>15</sub> BrO <sub>3</sub> Si
Molecular Weight	243.17 g/mol [3]
CAS Number	51826-90-5[3]
Appearance	Colorless to light yellow liquid[2]
Boiling Point	130 °C at 45 mmHg
Density	1.298 g/mL at 20 °C
Refractive Index	1.440 (n <sub>20</sub> /D)
SMILES	CO--INVALID-LINK--(OC)OC[4]
InChI	InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3[4]

## Spectroscopic Analysis

The structural elucidation of  $\gamma$ -bromopropyltrimethoxysilane relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is scarce, the following sections provide an analysis based on characteristic chemical shifts and fragmentation patterns observed for structurally similar organosilanes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of GBTMS is expected to show distinct signals corresponding to the propyl chain and the methoxy groups.

Chemical Shift (ppm)	Multiplicity	Assignment
~3.5	s	-Si(OCH <sub>3</sub> ) <sub>3</sub>
~3.4	t	-CH <sub>2</sub> Br
~1.9	m	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> Br
~0.8	t	SiCH <sub>2</sub> -

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

$^{13}\text{C}$  NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

Chemical Shift (ppm)	Assignment
~50	-Si(CH <sub>3</sub> ) <sub>3</sub>
~35	-CH <sub>2</sub> Br
~25	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> Br
~10	SiCH <sub>2</sub> -

Note: Predicted chemical shifts are based on analogous structures such as 1-bromopropane and other alkoxysilanes and may vary.[\[5\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of GBTMS is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
2940-2970	C-H stretch (propyl)
2840	C-H stretch (-OCH <sub>3</sub> )
1460	C-H bend (propyl)
1080-1190	Si-O-C stretch
820	Si-C stretch
690	C-Br stretch

Note: Peak positions are approximate and based on spectra of similar organosilanes.[\[6\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

The mass spectrum of GBTMS will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), resulting in  $M^+$  and  $M+2$  peaks of nearly equal intensity.<sup>[8]</sup>

m/z	Assignment
242/244	$[\text{M}]^{+\bullet}$ , Molecular ion
211/213	$[\text{M} - \text{OCH}_3]^+$
121	$[\text{Si}(\text{OCH}_3)_3]^+$
163/165	$[\text{BrCH}_2\text{CH}_2\text{CH}_2\text{Si}]^+$

Note: Fragmentation patterns are predicted based on common pathways for organosilanes and alkyl bromides.<sup>[9][10]</sup>

## Experimental Protocols

### Synthesis of $\gamma$ -Bromopropyltrimethoxysilane via Hydrosilylation

A common method for the synthesis of  $\gamma$ -bromopropyltrimethoxysilane is the hydrosilylation of allyl bromide with trimethoxysilane, typically catalyzed by a platinum complex.<sup>[11][12]</sup>

Materials:

- Allyl bromide ( $\text{CH}_2=\text{CHCH}_2\text{Br}$ )
- Trimethoxysilane ( $\text{HSi}(\text{OCH}_3)_3$ )
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
- Toluene (anhydrous)
- Inert gas (Argon or Nitrogen)

Procedure:

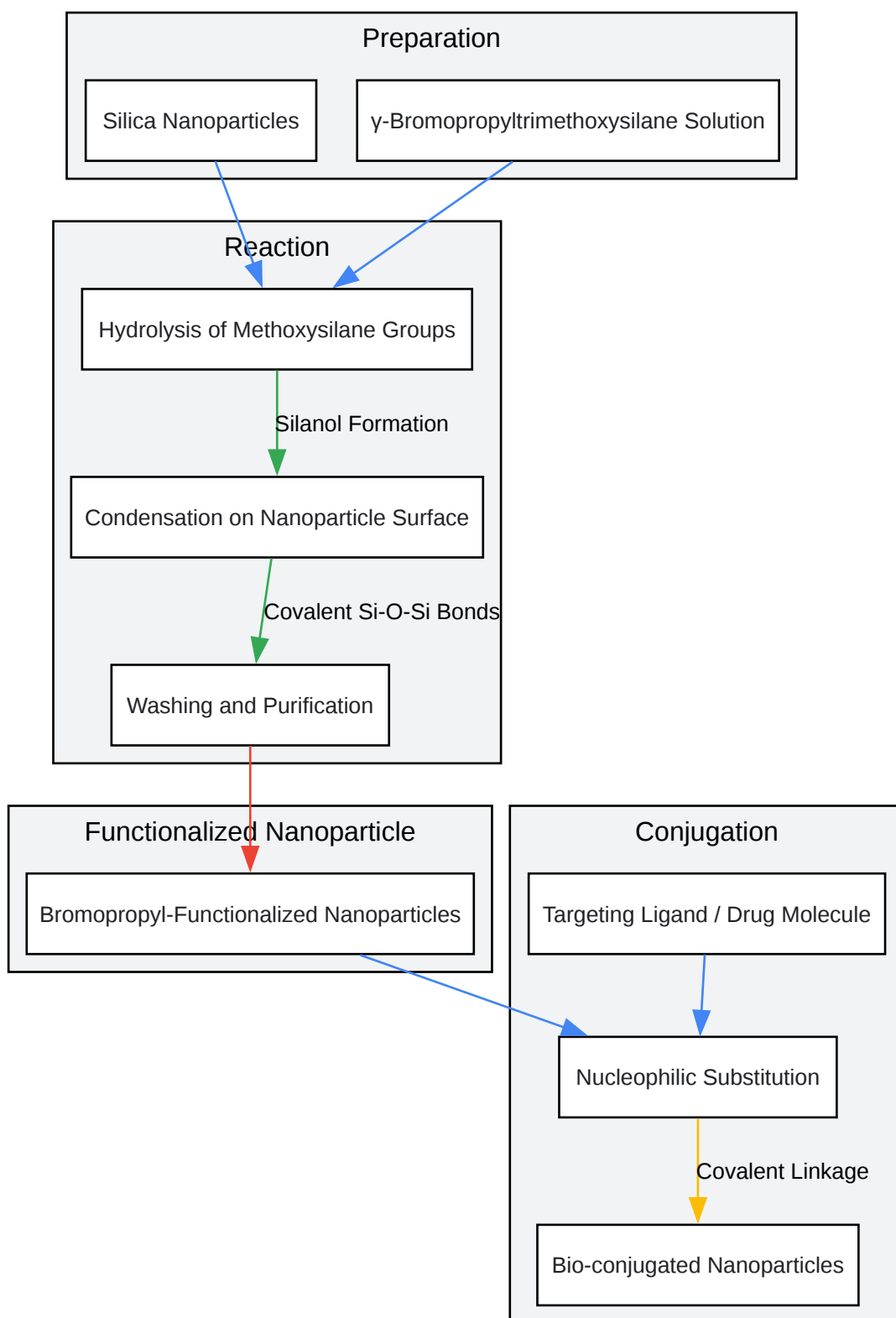
- A reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with trimethoxysilane and anhydrous toluene under an inert atmosphere.
- Karstedt's catalyst is added to the reaction mixture.
- Allyl bromide is added dropwise to the stirred solution at a rate that maintains the reaction temperature below 50 °C. The reaction is exothermic.
- After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction, which can be monitored by FTIR or NMR spectroscopy.
- The solvent and any unreacted starting materials are removed under reduced pressure.
- The crude product is then purified by fractional distillation under vacuum to yield pure  $\gamma$ -bromopropyltrimethoxysilane.

## Signaling Pathways and Experimental Workflows

$\gamma$ -Bromopropyltrimethoxysilane is extensively used for the surface functionalization of nanoparticles and other substrates, a critical step in the development of targeted drug delivery systems and advanced diagnostic tools.<sup>[1]</sup> The process involves the hydrolysis of the methoxysilane groups followed by condensation and covalent bond formation with surface hydroxyl groups.

## Surface Functionalization Workflow

The following diagram illustrates a typical workflow for the functionalization of silica nanoparticles with  $\gamma$ -bromopropyltrimethoxysilane.



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Caption: Workflow for nanoparticle surface functionalization using  $\gamma$ -bromopropyltrimethoxysilane.

## Conclusion

$\gamma$ -Bromopropyltrimethoxysilane is a versatile molecule with well-defined structural features that enable its broad utility. A thorough understanding of its spectroscopic characteristics and reactivity is essential for its effective application in research and development. This guide provides a foundational overview to aid researchers in the synthesis, characterization, and application of this important organosilane.

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